2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Propylsulfanyl Group: The benzimidazole derivative is then reacted with a propylsulfanyl halide in the presence of a base to form the desired intermediate.
Formation of the Pyridine Ring: The intermediate is then subjected to a cyclization reaction with a thiophene derivative and a trifluoromethylating agent under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzimidazole moiety, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group and the thiophene ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, organometallics, and strong acids or bases are employed depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and as a potential lead compound in drug discovery efforts.
Medicine
The benzimidazole moiety is known for its pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, the compound can be used in the development of organic semiconductors and other advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group and thiophene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(phenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- **2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(furan-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
The presence of the thiophene ring in 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile imparts unique electronic properties, making it particularly useful in the development of organic electronic materials. The trifluoromethyl group also enhances its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H15F3N4OS2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H15F3N4OS2/c22-21(23,24)14-11-16(18-7-3-9-30-18)26-19(13(14)12-25)31-10-4-8-28-17-6-2-1-5-15(17)27-20(28)29/h1-3,5-7,9,11H,4,8,10H2,(H,27,29) |
InChI Key |
KKFGOACKECNDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N |
Origin of Product |
United States |
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